4-Bromo-5-chloropyridin-2-amine
CAS No.: 1187449-01-9
Cat. No.: VC3378070
Molecular Formula: C5H4BrClN2
Molecular Weight: 207.45 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1187449-01-9 |
|---|---|
| Molecular Formula | C5H4BrClN2 |
| Molecular Weight | 207.45 g/mol |
| IUPAC Name | 4-bromo-5-chloropyridin-2-amine |
| Standard InChI | InChI=1S/C5H4BrClN2/c6-3-1-5(8)9-2-4(3)7/h1-2H,(H2,8,9) |
| Standard InChI Key | VIZMARKIEQIMIG-UHFFFAOYSA-N |
| SMILES | C1=C(C(=CN=C1N)Cl)Br |
| Canonical SMILES | C1=C(C(=CN=C1N)Cl)Br |
Introduction
4-Bromo-5-chloropyridin-2-amine is a synthetic organic compound with the molecular formula C5H4BrClN2. It is a derivative of pyridine, featuring a bromine atom at the 4-position, a chlorine atom at the 5-position, and an amino group at the 2-position. This compound is of interest in various chemical and pharmaceutical applications due to its unique structure and potential reactivity.
Structural Information
-
Molecular Formula: C5H4BrClN2
-
SMILES: C1=C(C(=CN=C1N)Cl)Br
-
InChI: InChI=1S/C5H4BrClN2/c6-3-1-5(8)9-2-4(3)7/h1-2H,(H2,8,9)
-
InChIKey: VIZMARKIEQIMIG-UHFFFAOYSA-N
Synthesis Methods
The synthesis of 4-Bromo-5-chloropyridin-2-amine typically involves the chlorination of 4-bromopyridin-2-amine using N-chlorosuccinimide (NCS) as the chlorinating agent in a solvent like N,N-dimethylformamide (DMF). The reaction conditions can vary, but common procedures involve cooling the reaction mixture to around -20°C before adding NCS, followed by stirring at room temperature for several hours .
| Yield | Reaction Conditions | Operation in Experiment |
|---|---|---|
| 72% | NCS in DMF, -20 to 20°C, 24h | Purified by column chromatography |
| 61% | NCS in DMF, -20 to 20°C, 24h | Recrystallized from CH2Cl2 |
| 43.7% | NCS in DMF, -78 to 20°C, inert atmosphere | Purified by flash silica chromatography |
Spectroscopic Data
Applications and Research
While specific applications of 4-Bromo-5-chloropyridin-2-amine are not widely documented, compounds with similar structures are often used in pharmaceutical research and as intermediates in organic synthesis. The presence of both bromine and chlorine atoms makes it a versatile starting material for further chemical modifications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume